Cas no 887255-38-1 (4-(1-oxopropan-2-yl)benzoic acid)

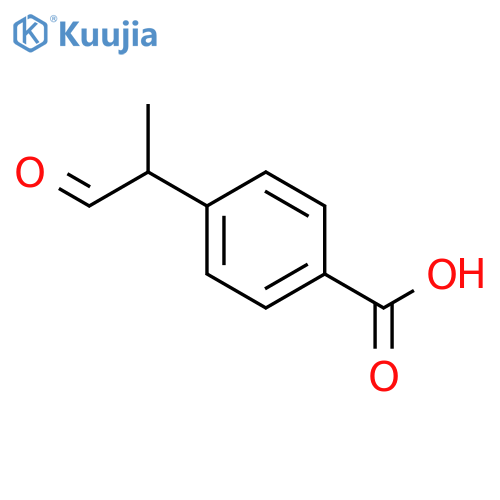

887255-38-1 structure

商品名:4-(1-oxopropan-2-yl)benzoic acid

4-(1-oxopropan-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- BENZOIC ACID, 4-(1-METHYL-2-OXOETHYL)-

- 4-(1-oxopropan-2-yl)benzoic acid

- 887255-38-1

- EN300-1387173

- SCHEMBL8833495

- 4-(1-oxopropan-2-yl)benzoicAcid

-

- インチ: InChI=1S/C10H10O3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-7H,1H3,(H,12,13)

- InChIKey: LXMYZIWCYCQHJD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 178.062994177Da

- どういたいしつりょう: 178.062994177Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 54.4Ų

4-(1-oxopropan-2-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1387173-500mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 500mg |

$836.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-50mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 50mg |

$732.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-5000mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 5000mg |

$2525.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-100mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 100mg |

$767.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-10000mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 10000mg |

$3746.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-1000mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 1000mg |

$871.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-250mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 250mg |

$801.0 | 2023-09-30 | ||

| Enamine | EN300-1387173-1.0g |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1387173-2500mg |

4-(1-oxopropan-2-yl)benzoic acid |

887255-38-1 | 2500mg |

$1707.0 | 2023-09-30 |

4-(1-oxopropan-2-yl)benzoic acid 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

887255-38-1 (4-(1-oxopropan-2-yl)benzoic acid) 関連製品

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量